Acetyl coenzyme A sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl coenzyme A sodium salt is a pivotal molecule in cellular metabolism, serving as an essential cofactor and carrier of acyl groups in enzymatic acetyl transfer reactions. It is formed by the oxidative decarboxylation of pyruvate in mitochondria, the oxidation of long-chain fatty acids, or the oxidative degradation of certain amino acids . This compound plays a crucial role in the citric acid cycle (Krebs cycle), lipid biosynthesis, and the synthesis of the neurotransmitter acetylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyl coenzyme A sodium salt can be synthesized through the reaction of coenzyme A with acetyl phosphate and phosphotransacetylase . The reaction is typically carried out under controlled conditions to ensure high purity and yield. The product is then purified using ion exchange chromatography .
Industrial Production Methods: In industrial settings, this compound is produced using microbial fermentation processes. Genetically engineered microorganisms are employed to enhance the production yield. The fermentation broth is then subjected to downstream processing, including purification and crystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Acetyl coenzyme A sodium salt undergoes various types of reactions, including:
Oxidation: It participates in the oxidation of fatty acids and amino acids.
Reduction: It can be reduced to form other acyl-CoA derivatives.
Substitution: It acts as a substrate for acetyltransferases and acyltransferases in enzymatic acetyl transfer reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and specific oxidases.
Reduction: Reducing agents such as NADH or FADH2 are used.
Substitution: Enzymes like acetyltransferases and acyltransferases facilitate these reactions under physiological conditions.
Major Products Formed:
Scientific Research Applications
Acetyl coenzyme A sodium salt has a wide range of applications in scientific research:
Mechanism of Action
Acetyl coenzyme A sodium salt exerts its effects by serving as a carrier of acetyl groups in various biochemical reactions. It acts as a substrate for the synthesis of cholesterol, fatty acids, and other lipids, playing a crucial role in lipid metabolism and membrane biogenesis . Additionally, it is involved in the biosynthesis of neurotransmitters and other important cellular components . The molecular targets and pathways include the citric acid cycle, fatty acid synthesis, and acetylation reactions .
Comparison with Similar Compounds
Coenzyme A: A precursor of acetyl coenzyme A, involved in similar metabolic pathways.
Succinyl coenzyme A: Participates in the citric acid cycle and other metabolic processes.
Malonyl coenzyme A: Involved in fatty acid synthesis.
Uniqueness: Acetyl coenzyme A sodium salt is unique due to its central role in both catabolic and anabolic pathways. It serves as a key intermediate in the citric acid cycle, lipid biosynthesis, and the synthesis of neurotransmitters, making it indispensable for cellular metabolism .
Biological Activity
Acetyl Coenzyme A (Acetyl-CoA) sodium salt is a crucial metabolite involved in various biochemical pathways, including energy production, lipid biosynthesis, and post-translational modifications. This article explores the biological activity of Acetyl-CoA, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Acetyl-CoA is a thioester formed from acetic acid and coenzyme A (CoA), which is derived from vitamin B5. Its structure includes an acetyl group (CH₃CO) linked to CoA through a high-energy thioester bond. The sodium salt form enhances its solubility for laboratory use, making it a valuable tool in biochemical research.
Biological Functions
- Metabolic Intermediate : Acetyl-CoA serves as a central intermediate in the citric acid cycle (Krebs cycle), facilitating the conversion of carbohydrates, fats, and proteins into energy.
- Fatty Acid Synthesis : It acts as a precursor for fatty acid biosynthesis, providing the necessary acetyl groups for the elongation of fatty acids.
- Histone Acetylation : Acetyl-CoA is crucial for post-translational modifications, particularly in histone acetylation, which regulates gene expression by altering chromatin structure.
1. Metabolic Regulation
Acetyl-CoA levels are tightly regulated within cells and can influence metabolic pathways significantly. For example, studies have shown that starvation conditions lead to decreased levels of Acetyl-CoA in various tissues, which correlates with reduced protein acetylation levels .
2. Enzyme Activity
Research demonstrates that Acetyl-CoA synthetase activity is modulated by lysine acetylation, impacting how efficiently Acetyl-CoA is synthesized from acetate . This regulation highlights the interplay between metabolic state and enzymatic function.
3. Neurodegenerative Diseases
Acetyl-CoA plays a critical role in neuronal health. Studies indicate that it is essential for the survival of cholinergic neurons and may be involved in neurodegenerative processes . The balance of Acetyl-CoA levels can influence neuronal function and survival.
Case Study 1: Cardiac Metabolism
In cardiac tissues, Acetyl-CoA levels are pivotal for regulating fatty acid oxidation and glucose metabolism. Research indicates that alterations in Acetyl-CoA concentrations can lead to metabolic dysfunctions associated with heart diseases .
Tissue Type | Acetyl-CoA Concentration (nmol/mg protein) |
---|---|
Healthy Heart | 0.872 ± 0.122 |
Diseased Heart | 0.040 ± 0.001 |
Case Study 2: Cancer Metabolism
Cancer cells often exhibit altered metabolism characterized by increased reliance on Acetyl-CoA for lipid synthesis and histone modifications that promote oncogenic gene expression .
- Energy Production : In mitochondria, Acetyl-CoA enters the TCA cycle, leading to ATP production through oxidative phosphorylation.
- Regulatory Role : It acts as a signaling molecule that can influence various metabolic pathways based on cellular energy status.
- Histone Modification : As a substrate for histone acetyltransferases (HATs), Acetyl-CoA facilitates histone acetylation, impacting gene transcription dynamics.
Properties
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLZBFCDCINBPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N7O17P3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861618 |
Source
|
Record name | S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} ethanethioate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
809.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.